molecular formula C11H10F3NO5 B7345507 (2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid

(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid

Cat. No. B7345507
M. Wt: 293.20 g/mol
InChI Key: LJORZXLWOOURAY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid, also known as TFCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in these cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid is its potential as a lead compound for the development of new drugs. This compound has been shown to have promising anti-cancer and anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. For example, this compound is relatively unstable and can decompose under certain conditions, which may affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for research on (2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has promising anti-cancer and anti-inflammatory effects, and further research is needed to explore its potential as a therapeutic agent. Another area of research is the use of this compound as a fluorescent probe for the detection of biologically important molecules. This compound has been shown to have high sensitivity and selectivity for certain molecules, and further research is needed to explore its potential as a diagnostic tool. Finally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various biological systems.

Synthesis Methods

(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-hydroxyphenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained by hydrolysis of the ethyl ester group using sodium hydroxide.

Scientific Research Applications

(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been identified as a potential lead compound for the development of new drugs for the treatment of cancer, inflammation, and other diseases. This compound has also been studied for its potential use as a fluorescent probe for the detection of biologically important molecules.

properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-2-(2,2,2-trifluoroethoxycarbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO5/c12-11(13,14)5-20-10(19)15-8(9(17)18)6-1-3-7(16)4-2-6/h1-4,8,16H,5H2,(H,15,19)(H,17,18)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJORZXLWOOURAY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)NC(=O)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)NC(=O)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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